8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a bicyclic purine core modified with substituents at positions 3, 7, and 7. Key structural features include:
- 8-position: A 2,5-dimethylphenyl group, which introduces steric bulk and lipophilicity.
- 3-position: A 2-ethoxyethyl chain, enhancing solubility and conformational flexibility.
- 7-position: A phenyl ring, contributing to π-π stacking interactions in biological targets.
Properties
CAS No. |
899988-26-2 |
|---|---|
Molecular Formula |
C26H27N5O3 |
Molecular Weight |
457.534 |
IUPAC Name |
6-(2,5-dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H27N5O3/c1-5-34-14-13-29-24(32)22-23(28(4)26(29)33)27-25-30(22)16-21(19-9-7-6-8-10-19)31(25)20-15-17(2)11-12-18(20)3/h6-12,15-16H,5,13-14H2,1-4H3 |
InChI Key |
SIRQDDQMLWZBOX-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)C)C)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with significant potential in biological applications. Its unique structure allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's molecular formula is with a molecular weight of 457.5 g/mol. The structural characteristics include multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 457.5 g/mol |
| CAS Number | 899988-19-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. It is believed to modulate various signaling pathways, which can lead to therapeutic effects such as anti-inflammatory and anticancer activities.
Anticancer Properties
Research has indicated that imidazo[2,1-f]purine derivatives exhibit anticancer properties. The compound has shown potential in inhibiting tumor growth by targeting specific cellular pathways involved in cancer progression. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
Studies have also explored the anti-inflammatory properties of this compound. It appears to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Docking simulations suggest that the compound binds effectively to these enzymes, potentially reducing inflammation and associated pain.
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in metabolic processes. This inhibition can alter metabolic pathways, leading to significant biological effects.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in a peer-reviewed journal evaluated the anticancer effects of similar imidazo[2,1-f]purine derivatives. The results indicated that these compounds could significantly reduce cell viability in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound resulted in reduced edema and inflammatory markers. This suggests its potential as an anti-inflammatory agent.
-
Enzyme Interaction Studies :
- Molecular docking studies have provided insights into how the compound interacts with COX enzymes. The binding affinities were quantified, showing promising results for further development as an anti-inflammatory drug.
Comparison with Similar Compounds
Key Observations :
- 8-Substituent: Bulky groups (e.g., butyl in 46, dihydroisoquinolinyl in 5) improve target binding but may reduce solubility. The target’s 2,5-dimethylphenyl balances lipophilicity and steric effects.
- 3-Substituent : The target’s 2-ethoxyethyl chain is unique, offering flexibility and solubility over rigid methyl groups in analogs .
- 7-Substituent: Electron-withdrawing groups (e.g., p-cyano in 70) enhance receptor affinity, while phenyl (target) may favor hydrophobic interactions .
Key Findings :
- Compound 5 demonstrates dual activity as a PDE4B1/PDE10A inhibitor and 5-HT1A/D2 ligand, attributed to its hybrid isoquinolinyl-alkyl substituent .
- Electron-Donating vs. Withdrawing Groups: Methoxy (70) and cyano (70) substituents at position 7 modulate receptor selectivity. The target’s phenyl group may prioritize kinase over PDE inhibition, akin to compound 46 .
- Solubility vs. Potency : The target’s 2-ethoxyethyl group likely improves bioavailability compared to butyl (46, 49) or methyl (70) analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
